molecular formula C12H21I B14424550 1-Iodododeca-3,6-diene CAS No. 81345-05-3

1-Iodododeca-3,6-diene

Cat. No.: B14424550
CAS No.: 81345-05-3
M. Wt: 292.20 g/mol
InChI Key: KCLZBRPWIBDPTF-UHFFFAOYSA-N
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Description

1-Iodododeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an iodine atom attached to a twelve-carbon chain. This compound falls under the category of dienes, which are hydrocarbons with two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodododeca-3,6-diene can be synthesized through several methods. One common approach involves the Pd-catalyzed Heck-type reaction of allenes, which allows for the stereoselective formation of substituted 1,3-dienes . This method is highly stereoselective and involves the use of a ligand such as CyJohnPhos to achieve the desired stereochemistry while minimizing isomerization of the starting material.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Iodododeca-3,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

1-Iodododeca-3,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodododeca-3,6-diene involves its ability to participate in electrophilic addition reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, making it a versatile reactant in various chemical processes . The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    Isoprene: A naturally occurring diene with a similar structure but different functional groups.

    1-Iodo-1,3-butadiene: A compound with a similar iodine substitution but a shorter carbon chain.

Uniqueness: 1-Iodododeca-3,6-diene is unique due to its longer carbon chain and the presence of two double bonds, which provide distinct reactivity and stability compared to shorter dienes. The iodine atom also adds to its versatility in chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

81345-05-3

Molecular Formula

C12H21I

Molecular Weight

292.20 g/mol

IUPAC Name

1-iodododeca-3,6-diene

InChI

InChI=1S/C12H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10H,2-5,8,11-12H2,1H3

InChI Key

KCLZBRPWIBDPTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCI

Origin of Product

United States

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